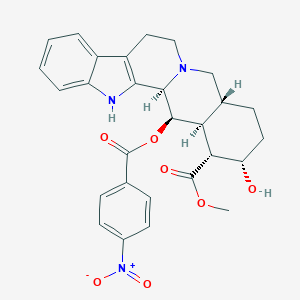
14-(4-Nitrobenzoyloxy)yohimbine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Nbo-yohimbine is a synthetic derivative of yohimbine, an indole alkaloid. Yohimbine is primarily known for its use as an aphrodisiac and in the treatment of erectile dysfunction. 14-Nbo-yohimbine is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-Nbo-yohimbine typically involves multiple steps, starting from yohimbine. The process includes the introduction of nitrobenzoyl (Nbo) groups to the yohimbine molecule. This is achieved through a series of reactions involving nitration, esterification, and amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 14-Nbo-yohimbine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. High-performance liquid chromatography (HPLC) is commonly used for the purification and validation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
14-Nbo-yohimbine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
14-Nbo-yohimbine has a wide range of applications in scientific research:
Chemistry: Used as a probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in the investigation of cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
14-Nbo-yohimbine exerts its effects primarily through the blockade of alpha-2 adrenergic receptors. This action leads to an increase in the release of norepinephrine and other neurotransmitters, enhancing sympathetic nervous system activity. The compound also interacts with other molecular targets, including serotonin and dopamine receptors, contributing to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Yohimbine: The parent compound, known for its aphrodisiac and stimulant properties.
Reserpine: Another indole alkaloid with similar molecular structure but different pharmacological effects.
Deserpidine: A derivative of reserpine with distinct therapeutic applications.
Uniqueness
14-Nbo-yohimbine is unique due to its specific molecular modifications, which enhance its binding affinity and selectivity for certain receptors. This makes it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
109460-90-4 |
|---|---|
Formule moléculaire |
C28H29N3O7 |
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
methyl (1R,15R,18S,19R,20S,21R)-18-hydroxy-21-(4-nitrobenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C28H29N3O7/c1-37-28(34)23-21(32)11-8-16-14-30-13-12-19-18-4-2-3-5-20(18)29-24(19)25(30)26(22(16)23)38-27(33)15-6-9-17(10-7-15)31(35)36/h2-7,9-10,16,21-23,25-26,29,32H,8,11-14H2,1H3/t16-,21-,22-,23-,25+,26+/m0/s1 |
Clé InChI |
ZDOVTMRFXLKGQV-IZUVYGNBSA-N |
SMILES |
COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
SMILES isomérique |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
SMILES canonique |
COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
Synonymes |
14 beta-(4-nitrobenzoyloxy)yohimbine 14-(4-nitrobenzoyloxy)yohimbine 14-NBO-yohimbine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















